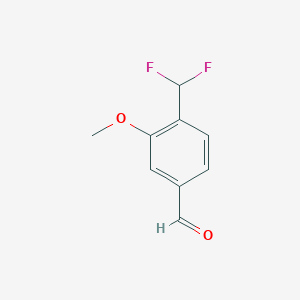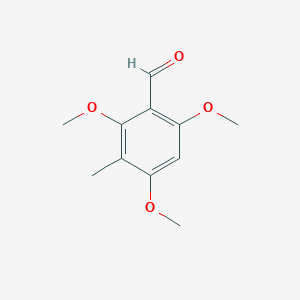
4-(Difluoromethyl)-3-methoxybenzaldehyde
Overview
Description
4-(Difluoromethyl)-3-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes . For instance, some 4-difluoromethyl pyrazole derivatives have been studied as potential inhibitors of cyclooxygenase-2
Mode of Action
It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets . For instance, molecular docking simulations and DFT studies on 4-difluoromethyl pyrazole derivatives suggest that these compounds can form strong binding interactions with their targets .
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design . These properties could potentially impact the bioavailability of 4-(Difluoromethyl)-3-methoxybenzaldehyde.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties
Action Environment
The action environment can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interactions with its targets and its overall effectiveness. For instance, the outcomes of reactions involving similar compounds have been found to be restricted by the reaction environment
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, difluoromethylation can affect the conformation and stability of oligodeoxynucleotides, leading to improved nuclease resistance .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, difluoromethylation has been shown to affect the oxidative processes in cells, leading to changes in cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with proteins, influencing their conformation and activity . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, difluoromethylation can inhibit the activity of certain enzymes by altering their active sites . Moreover, changes in gene expression can occur due to the interaction of this compound with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions . For instance, prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . Additionally, the stability of this compound can be influenced by factors such as temperature and pH, which can affect its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary significantly with different dosages. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For example, at low doses, this compound can enhance metabolic activity and improve cellular stability . At high doses, this compound can induce oxidative stress and apoptosis, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with various transporters and binding proteins that regulate its localization and accumulation . For example, the difluoromethyl group can enhance the lipophilicity of this compound, facilitating its transport across cellular membranes and its distribution within lipid-rich compartments . Additionally, the interaction of this compound with specific transporters can influence its uptake and clearance from cells .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the difluoromethyl group can influence the localization of this compound to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . Additionally, the subcellular distribution of this compound can affect its stability and activity, potentially altering its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 3-methoxybenzaldehyde using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-methoxybenzaldehyde may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-3-methoxybenzoic acid.
Reduction: 4-(Difluoromethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Difluoromethyl)-3-methoxybenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-3-methoxybenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-3-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and stability, while the methoxy group influences its reactivity and solubility .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDPHCNMMYKWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428005 | |
| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-83-0 | |
| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)







![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)


